molecular formula C19H16ClNO4S2 B6495110 methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941936-16-9

methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B6495110
CAS No.: 941936-16-9
M. Wt: 421.9 g/mol
InChI Key: TZOODUIBSRYWAQ-UHFFFAOYSA-N
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Description

Methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the thiophene derivative with a sulfonamide reagent, such as chlorosulfonic acid, under controlled conditions.

    Esterification: The carboxylic acid group on the thiophene ring is esterified using methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(4-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
  • Methyl 3-[(3-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
  • Methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-ethylphenyl)thiophene-2-carboxylate

Uniqueness

Methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring and the presence of both sulfonamide and ester functional groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Biological Activity

Methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound with significant biological activity. This compound belongs to the class of thiophene derivatives, which have been extensively studied for their potential therapeutic applications, particularly in medicinal chemistry. The unique structural features of this compound, including the thiophene ring and sulfamoyl group, contribute to its diverse biological properties.

Structural Overview

  • Molecular Formula : C17H16ClN1O4S1
  • Molecular Weight : 421.9 g/mol
  • CAS Number : 941936-16-9

The compound consists of a thiophene ring substituted with a chlorophenyl sulfamoyl group and a methylphenyl moiety. The presence of these functional groups enhances its solubility and reactivity, making it an attractive candidate for various biological applications.

Table 1: Structural Features of this compound

FeatureDescription
Thiophene RingCore structure contributing to reactivity
Chlorophenyl GroupEnhances biological activity
Sulfamoyl GroupIncreases interaction with biological targets
Methylphenyl SubstituentImproves solubility and stability

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound using the MTT assay, revealing an IC50 value of approximately 10 µg/mL against MCF-7 cells. The results indicated that the compound significantly inhibited cell proliferation, suggesting potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although further research is needed to elucidate its full spectrum of antimicrobial effects.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
  • Receptor Interaction : It could interact with cellular receptors that regulate apoptosis or cell proliferation.

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in MCF-7 and HepG2 cells
AntimicrobialInhibits growth of certain bacterial strains

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

  • Formation of Thiophene Ring : Cyclization reactions under acidic or basic conditions.
  • Introduction of Sulfonamide Group : Reaction with chlorosulfonic acid.
  • Esterification : Using methanol and an acid catalyst.

Research Applications

This compound has potential applications in various fields:

  • Medicinal Chemistry : Development of new anticancer agents.
  • Material Science : Use in organic semiconductors and conductive polymers.

Properties

IUPAC Name

methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4S2/c1-12-6-8-13(9-7-12)16-11-26-17(19(22)25-2)18(16)27(23,24)21-15-5-3-4-14(20)10-15/h3-11,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOODUIBSRYWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC(=CC=C3)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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